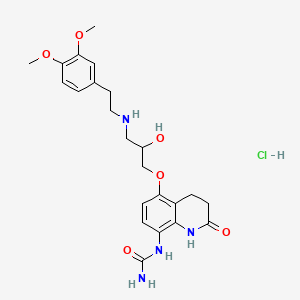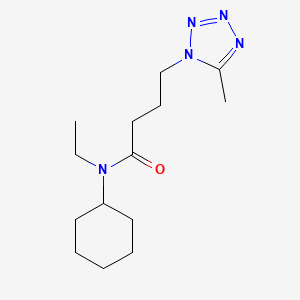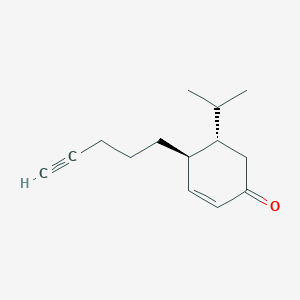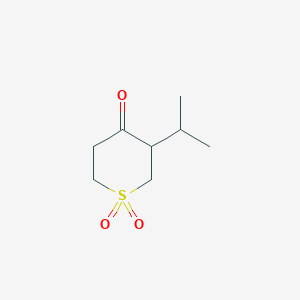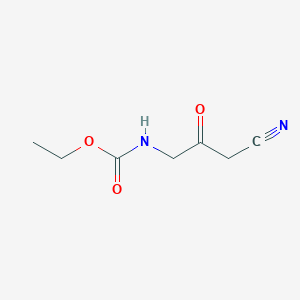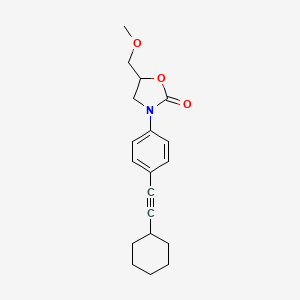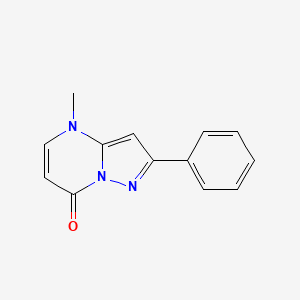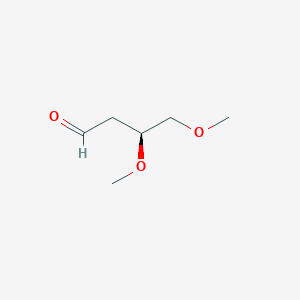![molecular formula C22H34N4O5 B14434536 N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide CAS No. 80165-13-5](/img/structure/B14434536.png)
N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus of the peptide chain. This compound is often used in biochemical research and pharmaceutical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-valine using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine. The protected valine is then coupled with L-alanine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Deprotection: Palladium on carbon (Pd/C) with hydrogen gas or TFA can be used for deprotection.
Coupling: DCC and NHS are commonly used coupling reagents.
Major Products Formed
Hydrolysis: L-valine, L-alanine, and L-leucine.
Deprotection: The free peptide without the benzyloxycarbonyl group.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions, particularly in protease research.
Medicine: Investigated for its potential use in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of synthetic peptides for various applications, including diagnostics and therapeutics
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide involves its interaction with specific enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free peptide can interact with its target, such as a protease enzyme, leading to the cleavage of the peptide bond and the release of the constituent amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanine: Similar in structure but with different amino acid composition.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another peptide with a benzyloxycarbonyl protecting group but different amino acid sequence.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and research.
Propriétés
Numéro CAS |
80165-13-5 |
|---|---|
Formule moléculaire |
C22H34N4O5 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C22H34N4O5/c1-13(2)11-17(19(23)27)25-20(28)15(5)24-21(29)18(14(3)4)26-22(30)31-12-16-9-7-6-8-10-16/h6-10,13-15,17-18H,11-12H2,1-5H3,(H2,23,27)(H,24,29)(H,25,28)(H,26,30)/t15-,17-,18-/m0/s1 |
Clé InChI |
PEMSNIYJEZQDIG-SZMVWBNQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
